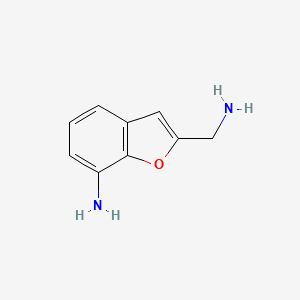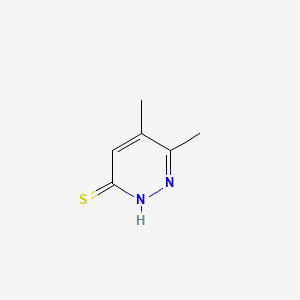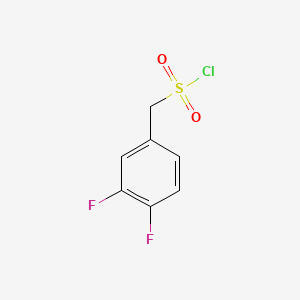
L-Lysine-2-13C hydrochloride
概要
説明
L-Lysine-2-13C hydrochloride is a stable isotope-labeled compound of L-lysine, an essential amino acid. The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific research applications. The hydrochloride form enhances its solubility in water, facilitating its use in biological and chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-2-13C hydrochloride typically involves the incorporation of carbon-13 into the lysine molecule. This can be achieved through microbial fermentation using a carbon-13 labeled substrate. The fermentation process is carried out using a strain of Corynebacterium glutamicum, which converts the labeled substrate into L-lysine. The resulting L-lysine is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation reactor operates under optimized conditions to maximize yield and productivity. The downstream processing includes purification steps to isolate the labeled lysine, followed by its conversion to the hydrochloride form .
化学反応の分析
Types of Reactions
L-Lysine-2-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted lysine derivatives.
科学的研究の応用
L-Lysine-2-13C hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Employed in stable isotope labeling for mass spectrometry-based proteomics.
Medicine: Used in studies related to amino acid metabolism and nutritional research.
Industry: Utilized in the production of labeled compounds for research and development
作用機序
L-Lysine-2-13C hydrochloride exerts its effects by participating in the same metabolic pathways as natural L-lysine. It is incorporated into proteins and other biomolecules, allowing researchers to track its metabolic fate using techniques like nuclear magnetic resonance and mass spectrometry. The labeled carbon-13 atom provides a distinct signal, facilitating the study of metabolic processes .
類似化合物との比較
Similar Compounds
- L-Lysine-1-13C hydrochloride
- L-Lysine-6-13C hydrochloride
- L-Lysine-13C6 hydrochloride
- L-Lysine-15N2 hydrochloride
- L-Lysine-13C6,15N2 hydrochloride
Uniqueness
L-Lysine-2-13C hydrochloride is unique due to the specific labeling at the second carbon position, which provides distinct advantages in certain metabolic studies. Compared to other labeled lysine compounds, it offers unique insights into the metabolic pathways and reaction mechanisms involving the second carbon atom .
特性
IUPAC Name |
(2S)-2,6-diamino(213C)hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i5+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-NSINKEICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[13C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745753 | |
| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169524-86-1 | |
| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,5,5a,6,7,8,9,9a-Decahydropyrrolo[1,2-a]quinolin-4-amine hydrochloride](/img/structure/B573909.png)


![3-Oxa-1,6-diazabicyclo[3.2.0]heptan-7-one,6-methyl-(9CI)](/img/new.no-structure.jpg)


![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)


